molecular formula C24H26ClN3O6 B11189929 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11189929
M. Wt: 487.9 g/mol
InChI Key: WUCOWFHMHVGXEJ-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde, ethyl acetoacetate, and 3,4,5-trimethoxyaniline. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

    Final Coupling: The final step involves coupling the pyrimidine derivative with 3,4,5-trimethoxyaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation.

    Pathways Involved: It affects pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both hydroxyethyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H26ClN3O6

Molecular Weight

487.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C24H26ClN3O6/c1-14-18(8-9-29)24(31)28(23(26-14)15-6-5-7-16(25)10-15)13-21(30)27-17-11-19(32-2)22(34-4)20(12-17)33-3/h5-7,10-12,29H,8-9,13H2,1-4H3,(H,27,30)

InChI Key

WUCOWFHMHVGXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CCO

Origin of Product

United States

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